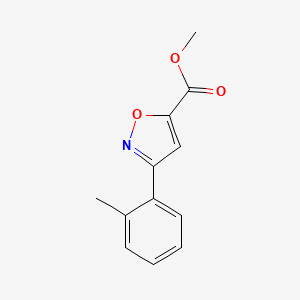![molecular formula C18H21NOS B11685844 3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11685844.png)
3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-(3-etil-1,3-benzotiazol-2(3H)-ilideno)metil]-5,5-dimetilciclohex-2-en-1-ona es un complejo compuesto orgánico que presenta un grupo benzotiazol unido a una estructura de ciclohexenona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-[(Z)-(3-etil-1,3-benzotiazol-2(3H)-ilideno)metil]-5,5-dimetilciclohex-2-en-1-ona generalmente implica la condensación de 2-aminobenceno-tiol con un aldehído o cetona apropiado, seguido de ciclización. Un método común incluye el uso de reacciones de Horner–Wadsworth–Emmons (HWE) asistidas por microondas para lograr altos rendimientos y selectividad .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto a menudo aprovechan los principios de la química verde, utilizando reactivos y condiciones ambientalmente benignos. Por ejemplo, se ha informado que la ciclización de 2-aminotiofenoles con dióxido de carbono en presencia de dietilsilano y un catalizador adecuado produce benzotiazoles de manera eficiente .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-[(Z)-(3-etil-1,3-benzotiazol-2(3H)-ilideno)metil]-5,5-dimetilciclohex-2-en-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica son posibles, particularmente en el grupo benzotiazol.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Catalizadores: Paladio, cobre y otros metales de transición para reacciones de acoplamiento.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
3-[(Z)-(3-etil-1,3-benzotiazol-2(3H)-ilideno)metil]-5,5-dimetilciclohex-2-en-1-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en enfermedades neurodegenerativas.
Industria: Utilizado en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros materiales electrónicos.
Mecanismo De Acción
El mecanismo de acción de 3-[(Z)-(3-etil-1,3-benzotiazol-2(3H)-ilideno)metil]-5,5-dimetilciclohex-2-en-1-ona involucra su interacción con objetivos moleculares y vías específicos. Por ejemplo, puede inhibir ciertas enzimas o interactuar con receptores celulares, lo que lleva a los efectos biológicos observados. Las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de benzotiazol: Compuestos como 2-aminobenzotiazol y 2-mercaptobenzotiazol comparten similitudes estructurales y se utilizan en aplicaciones similares.
Derivados de ciclohexenona: Compuestos como 2-ciclohexen-1-ona y sus derivados también son comparables en términos de su reactividad química y aplicaciones.
Singularidad
Lo que diferencia a 3-[(Z)-(3-etil-1,3-benzotiazol-2(3H)-ilideno)metil]-5,5-dimetilciclohex-2-en-1-ona es su combinación única de un grupo benzotiazol con una estructura de ciclohexenona, lo que le confiere propiedades químicas y biológicas distintas. Esta combinación permite una gama más amplia de aplicaciones y reactividad en comparación con sus componentes individuales.
Propiedades
Fórmula molecular |
C18H21NOS |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H21NOS/c1-4-19-15-7-5-6-8-16(15)21-17(19)10-13-9-14(20)12-18(2,3)11-13/h5-10H,4,11-12H2,1-3H3/b17-10- |
Clave InChI |
XEXFIPADMPTMPZ-YVLHZVERSA-N |
SMILES isomérico |
CCN\1C2=CC=CC=C2S/C1=C\C3=CC(=O)CC(C3)(C)C |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC3=CC(=O)CC(C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-1-(3-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11685761.png)


![(3Z)-1-acetyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11685806.png)
![4-[4-(Benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11685819.png)
![2-(2,3-dimethylphenoxy)-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11685822.png)
![2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B11685829.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685834.png)
![methyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11685839.png)
![(2Z,5Z)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B11685841.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685851.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11685854.png)

![methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11685862.png)
